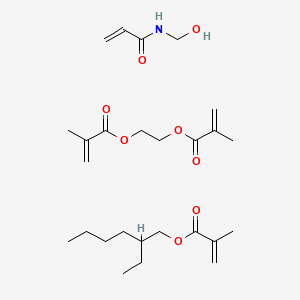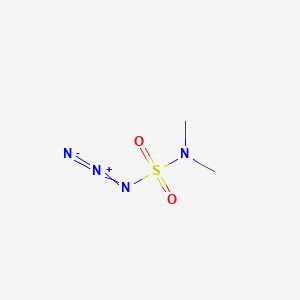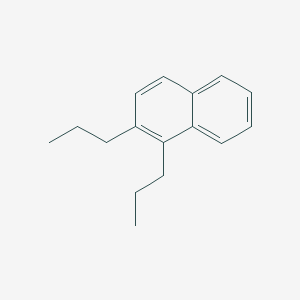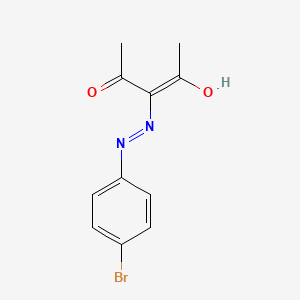
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione is a chemical compound with the molecular formula C11H11BrN2O2.
Métodos De Preparación
The synthesis of 3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione typically involves the reaction of 4-bromophenylhydrazine with pentane-2,4-dione. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione involves its interaction with various molecular targets. It is believed to exert its effects by inhibiting specific enzymes and interfering with cellular pathways. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione can be compared with other hydrazone derivatives and pyrazole compounds. Similar compounds include:
- 3-(2-(4-Chlorophenyl)hydrazinylidene)pentane-2,4-dione
- 3-(2-(4-Fluorophenyl)hydrazinylidene)pentane-2,4-dione
- 3-(2-(4-Methylphenyl)hydrazinylidene)pentane-2,4-dione
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C11H11BrN2O2 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
(Z)-3-[(4-bromophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3/b11-7-,14-13? |
Clave InChI |
XGXALYWZPJNRHU-IUIMFOADSA-N |
SMILES isomérico |
C/C(=C(\C(=O)C)/N=NC1=CC=C(C=C1)Br)/O |
SMILES canónico |
CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




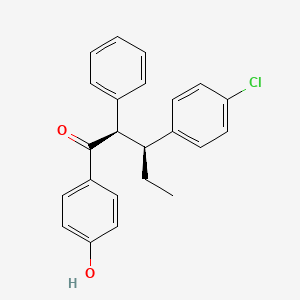

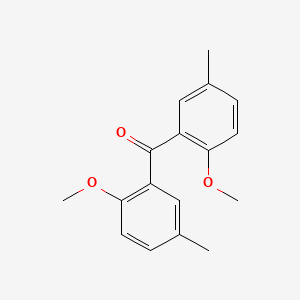
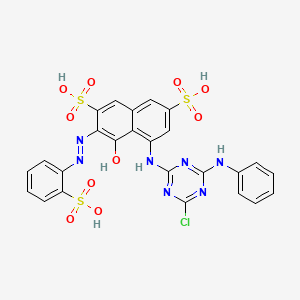
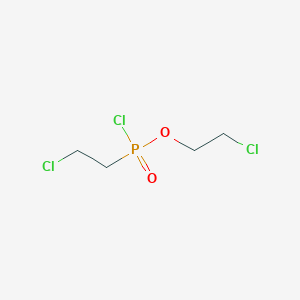
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)

